molecular formula C24H22N4O3 B2620583 (E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile CAS No. 940986-68-5

(E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile

Cat. No. B2620583
CAS RN: 940986-68-5
M. Wt: 414.465
InChI Key: DVNLKEJCMGOIRV-ZHACJKMWSA-N
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Description

(E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit promising biological activities that make it a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of (E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting key enzymes involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
The compound has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of microorganisms. In addition, it has also been found to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of (E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile is its potent biological activity, which makes it a potential drug candidate for the treatment of various diseases. However, one of the major limitations of the compound is its limited solubility in aqueous solutions, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on (E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile. One potential direction is to explore the compound's potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Another direction is to investigate the compound's mechanism of action in more detail to gain a better understanding of its biological effects. Finally, there is a need for further research to develop more efficient synthesis methods for the compound to facilitate its use in drug development.

Synthesis Methods

The synthesis of (E)-5-(4-(3-methoxybenzoyl)piperazin-1-yl)-2-styryloxazole-4-carbonitrile involves a multi-step process that starts with the reaction of 3-methoxybenzoyl chloride with piperazine to form 4-(3-methoxybenzoyl)piperazine. The resulting compound is then reacted with 2-styryloxazole-4-carbonitrile in the presence of a catalytic amount of base to yield the final product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines. In addition, it has also been found to possess significant antimicrobial activity against a wide range of microorganisms.

properties

IUPAC Name

5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-30-20-9-5-8-19(16-20)23(29)27-12-14-28(15-13-27)24-21(17-25)26-22(31-24)11-10-18-6-3-2-4-7-18/h2-11,16H,12-15H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNLKEJCMGOIRV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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